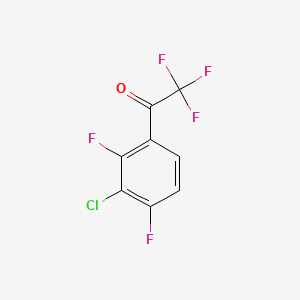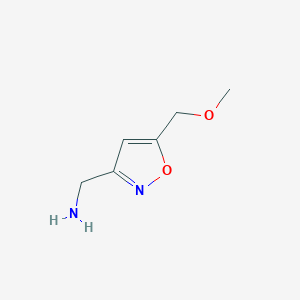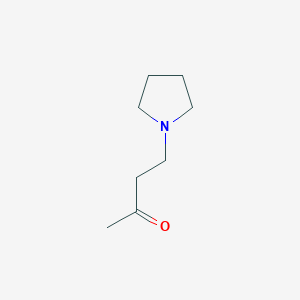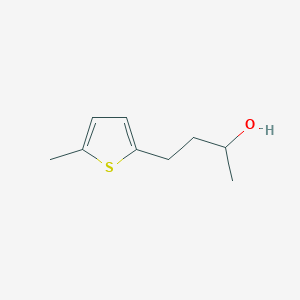
4-(2,5-Difluorophenyl)butan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is characterized by the presence of a difluorophenyl group attached to a butan-1-amine backbone, with the hydrochloride salt form enhancing its stability and solubility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-Difluorophenyl)butan-1-amine hydrochloride typically involves the following steps:
Starting Material: The process begins with the selection of appropriate starting materials, such as 2,5-difluorobenzene and butan-1-amine.
Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to facilitate the formation of the desired product.
Purification: The crude product is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of advanced purification methods, such as high-performance liquid chromatography (HPLC), is common to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
4-(2,5-Difluorophenyl)butan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The difluorophenyl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorophenyl ketones, while reduction can produce various amine derivatives.
Scientific Research Applications
4-(2,5-Difluorophenyl)butan-1-amine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2,5-Difluorophenyl)butan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The difluorophenyl group can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors, thereby modulating biological activities. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,4-Difluorophenyl)butan-1-amine hydrochloride
- 4-(3,5-Difluorophenyl)butan-1-amine hydrochloride
- 4-(2,6-Difluorophenyl)butan-1-amine hydrochloride
Uniqueness
4-(2,5-Difluorophenyl)butan-1-amine hydrochloride is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can significantly impact its chemical reactivity and biological activity compared to other isomers
Properties
Molecular Formula |
C10H14ClF2N |
|---|---|
Molecular Weight |
221.67 g/mol |
IUPAC Name |
4-(2,5-difluorophenyl)butan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H13F2N.ClH/c11-9-4-5-10(12)8(7-9)3-1-2-6-13;/h4-5,7H,1-3,6,13H2;1H |
InChI Key |
CLCDGFJTWYWHCM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)CCCCN)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


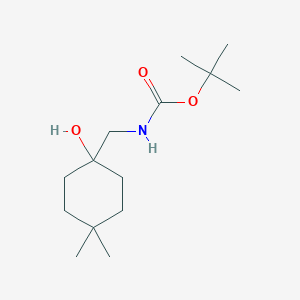
![4-methoxy-2-[(1-propyl-1H-pyrazol-4-yl)oxy]benzonitrile](/img/structure/B13585628.png)


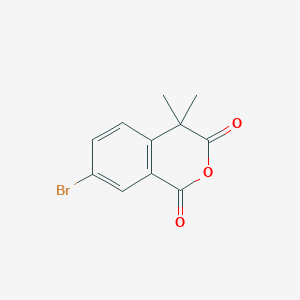
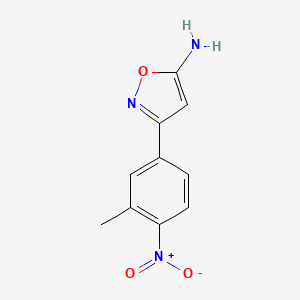
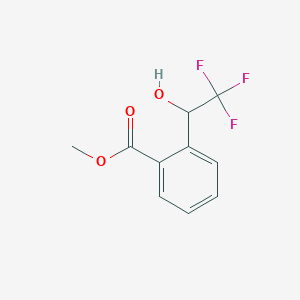
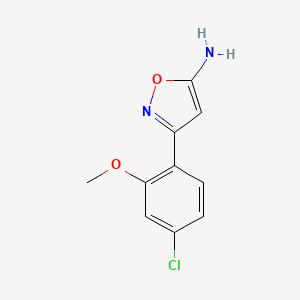
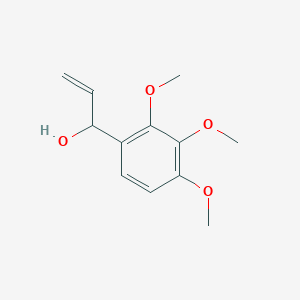
![tert-butyl N-[3-(4-bromophenyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl]carbamate](/img/structure/B13585683.png)
